molecular formula C9H18OS B14394532 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane CAS No. 88627-43-4

2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane

Cat. No.: B14394532
CAS No.: 88627-43-4
M. Wt: 174.31 g/mol
InChI Key: WDXLDXQQHNRTJD-UHFFFAOYSA-N
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Description

2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane is an organic compound characterized by the presence of an ether and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane typically involves the reaction of 2-(prop-2-en-1-ylthio)ethanol with 1-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-(prop-2-en-1-ylthio)ethanol is replaced by the butyl group from 1-bromobutane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation with a palladium catalyst.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated ethers.

    Substitution: Alcohols, thiols.

Scientific Research Applications

2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ether and sulfanyl functionalities into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane involves its interaction with molecular targets through its ether and sulfanyl groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds or undergoing redox reactions, which can modulate the activity of biological molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}ethane: Similar structure but with a shorter alkyl chain.

    2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}propane: Similar structure but with a different alkyl chain length.

Properties

CAS No.

88627-43-4

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-(2-prop-2-enylsulfanylethoxy)butane

InChI

InChI=1S/C9H18OS/c1-4-7-11-8-6-10-9(3)5-2/h4,9H,1,5-8H2,2-3H3

InChI Key

WDXLDXQQHNRTJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCSCC=C

Origin of Product

United States

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